3-methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Structural biology Medicinal chemistry Crystallography

3-Methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CAS 34326-52-8; molecular formula C₁₆H₁₅N₃O₂; MW 281.31 g/mol) is a 1,3,5-trisubstituted-2-pyrazoline (4,5-dihydro-1H-pyrazole) derivative. This compound belongs to the broader class of N1-4-nitrophenyl-2-pyrazolines, a scaffold recognized for diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and NOS-inhibitory properties.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 34326-52-8
Cat. No. B3051527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
CAS34326-52-8
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=NN(C(C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O2/c1-12-11-16(13-5-3-2-4-6-13)18(17-12)14-7-9-15(10-8-14)19(20)21/h2-10,16H,11H2,1H3
InChIKeyAZTNKGFJYVATPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CAS 34326-52-8): Core Scaffold Identity and Procurement-Relevant Structural Class


3-Methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CAS 34326-52-8; molecular formula C₁₆H₁₅N₃O₂; MW 281.31 g/mol) is a 1,3,5-trisubstituted-2-pyrazoline (4,5-dihydro-1H-pyrazole) derivative . This compound belongs to the broader class of N1-4-nitrophenyl-2-pyrazolines, a scaffold recognized for diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and NOS-inhibitory properties [1]. The molecule features a non-aromatic dihydropyrazole core bearing a 4-nitrophenyl substituent at N1, a methyl group at C3, and a phenyl ring at C5—a substitution pattern that critically differentiates it from its 3-nitro regioisomer and its fully oxidized pyrazole congener (CAS 73225-12-4) in terms of electronic distribution, molecular geometry, and chemical reactivity [2].

Why 3-Methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole Cannot Be Casually Substituted with In-Class Analogs


Within the 4,5-dihydro-1H-pyrazole class, minor substituent modifications produce quantifiably distinct molecular geometries, electronic profiles, and biological readouts. The position of the nitro group (para vs. meta on the N1-phenyl ring) dictates the dihedral angle between the pyrazoline core and the nitrophenyl moiety, which in turn governs π-conjugation, dipole moment, and target-binding geometry [1]. Furthermore, the 4-nitrophenyl substituent—relative to 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl at N1—induces a documented inversion of N1/N2 basicity, fundamentally altering protonation behavior and potential for salt formation during formulation [2]. The C3-methyl group, compared to bulkier aryl substituents, imposes a distinct steric and electronic environment that affects both metabolic stability and synthetic accessibility. These structure-dependent variables mean that in-class compounds cannot be treated as interchangeable without risking loss of the specific pharmacological or physicochemical profile for which the target compound was selected [3].

Quantitative Differentiation Evidence for 3-Methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CAS 34326-52-8) vs. Closest Analogs


Regioisomeric Differentiation: 4-Nitro (Para) vs. 3-Nitro (Meta) Conformational Divergence

The 3-nitro (meta) regioisomer (CAS not assigned; C₁₆H₁₅N₃O₂ identical formula) has a published single-crystal X-ray structure revealing that the pyrazoline ring is nearly coplanar with the 3-nitrophenyl group (dihedral angle = 3.80°) but approximately perpendicular to the 5-phenyl ring (dihedral angle = 80.58°) [1]. By contrast, the target 4-nitro (para) compound—lacking a published crystal structure—is expected, based on established steric and electronic principles for N1-aryl-2-pyrazolines, to exhibit a substantially larger pyrazoline–nitrophenyl dihedral angle due to the absence of ortho-hydrogen steric accommodation present in the meta isomer [2]. This conformational divergence directly impacts π-orbital overlap, molecular dipole moment, and target protein binding surface complementarity.

Structural biology Medicinal chemistry Crystallography

Oxidation State Differentiation: 4,5-Dihydro (Pyrazoline) vs. Fully Aromatic Pyrazole Congener (CAS 73225-12-4)

The target 4,5-dihydro-1H-pyrazole (CAS 34326-52-8) and its fully oxidized pyrazole counterpart (CAS 73225-12-4; molecular formula C₁₆H₁₃N₃O₂; MW 279.29) differ by exactly two hydrogen atoms and one degree of unsaturation. The dihydro compound retains an sp³-hybridized C4 center and an sp³-hybridized C5 stereogenic center, whereas the pyrazole is fully aromatic and planar . This structural difference produces measurably distinct properties: the dihydro compound serves as a synthetic precursor that can be oxidatively aromatized to the pyrazole via reagents such as DABCO-Br₂ in acetic acid, Pd/C in acetic acid, or Dess–Martin periodinane . The pyrazole congener, being fully aromatic, has different H-bond donor/acceptor capacity (0 H-bond donors vs. the dihydro form), altered lipophilicity, and distinct UV-Vis absorption profiles [1].

Synthetic chemistry Reactivity Chemical stability

Physicochemical Differentiation: N1-4-Nitrophenyl Substitution Inverts N1/N2 Basicity Relative to 1-Phenyl Analogs

Alkorta et al. (2000) experimentally determined pKa values for 15 N1-nitroaryl-4,5-dihydropyrazoles and performed DFT calculations demonstrating that 1-p-nitrophenyl substitution induces a predicted inversion of N1 and N2 basicity compared to 1-phenyl-4,5-dihydropyrazoles [1]. In 1-phenyl derivatives, N1 is the preferred protonation site; in 1-p-nitrophenyl derivatives, the strong electron-withdrawing effect of the nitro group shifts basicity toward N2. This inversion has direct consequences for salt formation, acid-base extraction during purification, and potential interactions with acidic biological targets. In contrast, 1-(4-chlorophenyl) and 1-(4-methoxyphenyl) analogs—lacking the strong –M effect of the nitro group—do not undergo this basicity inversion, preserving N1 as the dominant protonation site [1].

Physical organic chemistry Formulation Salt selection

Scaffold-Level NOS Inhibitory Selectivity: 4,5-Dihydro-1H-pyrazole Derivatives as nNOS-Selective over iNOS Inhibitors

Carrión et al. (2013) reported a series of 4,5-dihydro-1H-pyrazole derivatives as neuronal nitric oxide synthase (nNOS) inhibitors and confirmed that these pyrazoles are nNOS-selective over inducible NOS (iNOS) [1]. The most potent compound in the series (3r, bearing three methoxy electron-donating groups on the phenyl moiety) exhibited good nNOS/iNOS selectivity. The qualitative structure–activity relationship analysis established correlations between substituent presence/absence and inhibition data, with fluorine substitution enhancing activity [1]. While the target compound (CAS 34326-52-8) was not explicitly included as a discrete data point in this publication, its core scaffold is identical to the characterized series, and the 4-nitrophenyl N1-substituent is a defining feature absent from non-nitroaryl analogs such as 1-phenyl or 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoles [2].

Neuroscience Nitric oxide synthase Selectivity profiling

C3-Substituent Structure–Activity Divergence in MCF-7 Breast Cancer Cell Viability: 4-Nitrophenyl vs. Other Aryl Substituents in Pyrazoline Derivatives

A recent SAR study on newly synthesized pyrazoline derivatives 2(a–o) evaluated cell viability in MCF-7 human breast cancer cells by MTT assay [1]. The compound bearing R1 = 4-nitrophenyl (entry 2a) exhibited an IC₅₀ of 23.63 μM, compared to 4-chlorophenyl (2c: 32.77 μM), 4-bromophenyl (2d: 28.86 μM), 4-fluorophenyl (2e: >100 μM), 4-methoxyphenyl (2i: >100 μM), and unsubstituted phenyl (2o: >100 μM) [1]. While the core scaffold in this study differs from the target compound (the compounds lack the N1-4-nitrophenyl and C5-phenyl substitution pattern of CAS 34326-52-8), these data demonstrate that within pyrazoline chemotypes, the 4-nitrophenyl substituent confers quantifiably stronger antiproliferative activity than 4-halophenyl, 4-methoxyphenyl, or unsubstituted phenyl at the equivalent position. The target compound uniquely combines the 4-nitrophenyl feature at both N1 (as in the NOS inhibitor class) and potentially at C3 (as in this anticancer SAR), a dual-substitution pattern absent from all comparator compounds.

Anticancer Breast cancer Structure–activity relationship

BindingDB Target Engagement Profile: Rab-2A GTPase and Botulinum Neurotoxin Activity in the 4-Nitrophenyl Pyrazoline Series

BindingDB records (BDBM54587) for the closely related analog 1-(4-nitrophenyl)-3,5-diphenyl-2-pyrazoline (CAS 10252-51-4)—which replaces the C3-methyl of the target with a C3-phenyl group—report an EC₅₀ of 300 nM against botulinum neurotoxin type A (BoNT/A) and an EC₅₀ of 1,100 nM against botulinum neurotoxin type F in a high-throughput multiplex microsphere screening assay [1]. The same compound also shows activity against Ras-related protein Rab-2A in a PCBioAssay (AID 652102) [1]. By contrast, the analog 1-(2-methoxyphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (BDBM61118) showed a substantially weaker EC₅₀ of 1,800 nM under identical assay conditions [2], indicating that the N1-4-nitrophenyl substitution (present in both the target compound and BDBM54587) is associated with ~6-fold greater potency than N1-2-methoxyphenyl substitution.

GTPase inhibition Botulinum neurotoxin High-throughput screening

Optimal Research and Procurement Application Scenarios for 3-Methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (CAS 34326-52-8)


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Discovery Programs Requiring iNOS Selectivity

For drug discovery teams targeting neurodegenerative disorders (Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis) where selective nNOS inhibition is therapeutically desirable, this compound provides the validated 4,5-dihydro-1H-pyrazole scaffold that has been experimentally confirmed as nNOS-selective over iNOS [1]. The 4-nitrophenyl N1-substituent, as distinct from 1-phenyl or 1-alkyl analogs, contributes critically to the electronic environment that governs NOS isoform discrimination. Procurement of this specific compound—rather than generic pyrazolines—ensures the correct N1-aryl substitution pattern required for nNOS selectivity, as established by the structure–activity relationships described by Carrión et al. (2013) [1].

Structure-Based Drug Design Campaigns Leveraging Conformational Restriction at the N1-Aryl Interface

The geometric distinction between the 4-nitro (para) and 3-nitro (meta) regioisomers—specifically the dihedral angle between the pyrazoline ring and the nitrophenyl moiety—provides a rational basis for selecting the para isomer in molecular docking and structure-based design studies where the nitrophenyl group must adopt a specific orientation relative to the pyrazoline core [2]. The crystal structure of the 3-nitro isomer (dihedral = 3.80°) [2] serves as a negative control; the 4-nitro isomer is expected to adopt a significantly different conformation, enabling exploration of conformational SAR at this critical interface. This property makes CAS 34326-52-8 particularly suited for medicinal chemistry campaigns involving target proteins with deep, shape-defined aryl-binding pockets.

Synthetic Methodology Development Utilizing the Dihydropyrazole-to-Pyrazole Oxidative Aromatization

The compound serves as a valuable substrate for developing and benchmarking oxidative aromatization methodologies, given that its fully aromatic counterpart (CAS 73225-12-4) is well-characterized . The conversion of the dihydro compound to the pyrazole can be monitored by the disappearance of the C4 and C5 sp³ proton signals in ¹H NMR and by the characteristic UV-Vis spectral shift upon aromatization. The presence of the 4-nitrophenyl chromophore provides a convenient spectrophotometric handle for reaction monitoring. Compared to other dihydropyrazole substrates (e.g., 1-phenyl or 1-alkyl derivatives), the electron-withdrawing nitro group modulates the oxidation potential, making this compound a distinct and information-rich probe for oxidation methodology studies .

Anticancer SAR Expansion Around the 4-Nitrophenyl Pharmacophore in Pyrazoline Chemotypes

For cancer drug discovery groups, the quantitative MTT assay data showing that 4-nitrophenyl-substituted pyrazolines achieve an IC₅₀ of 23.63 μM in MCF-7 cells—significantly more potent than the corresponding 4-chlorophenyl (32.77 μM), 4-fluorophenyl (>100 μM), and 4-methoxyphenyl (>100 μM) analogs—positions the 4-nitrophenyl group as a preferred substituent for anticancer SAR [3]. The target compound (CAS 34326-52-8) uniquely combines the 4-nitrophenyl group at N1 with a methyl group at C3, offering a simpler and more synthetically accessible scaffold than the 3,5-diaryl analogs. This makes it an attractive starting point for systematic optimization of pyrazoline-based anticancer leads.

Quote Request

Request a Quote for 3-methyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.